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Compound of Interest

Compound Name:
5-(tert-Butyldimethylsilyloxy)-1H-

indole

Cat. No.: B034188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) data for the compound 5-(tert-Butyldimethylsilyloxy)-1H-indole. This

silyl-protected derivative of 5-hydroxyindole is a common intermediate in the synthesis of

various biologically active molecules and pharmaceuticals. A thorough understanding of its

spectral characteristics is crucial for reaction monitoring, quality control, and structural

verification.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-(tert-
Butyldimethylsilyloxy)-1H-indole. The data is compiled from typical values observed for this

compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data for 5-(tert-Butyldimethylsilyloxy)-1H-indole in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.05 br s 1H N-H (1)

~7.30 d 1H H-7

~7.20 d 1H H-4

~7.15 t 1H H-2

~6.85 dd 1H H-6

~6.45 t 1H H-3

1.00 s 9H Si-C(CH₃)₃

0.19 s 6H Si-(CH₃)₂

Table 2: ¹³C NMR Data for 5-(tert-Butyldimethylsilyloxy)-1H-indole in CDCl₃

Chemical Shift (δ) ppm Assignment

~149.5 C-5

~131.5 C-7a

~128.5 C-3a

~125.0 C-2

~115.5 C-6

~111.5 C-7

~107.0 C-4

~103.0 C-3

25.7 Si-C(CH₃)₃

18.2 Si-C(CH₃)₃

-4.4 Si-(CH₃)₂
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Experimental Protocols
The following section details the standard procedures for the synthesis of 5-(tert-
Butyldimethylsilyloxy)-1H-indole and the acquisition of its NMR spectra.

Synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole
This procedure outlines a common method for the protection of the hydroxyl group of 5-

hydroxyindole using tert-butyldimethylsilyl chloride (TBSCl).

Materials:

5-hydroxyindole

tert-Butyldimethylsilyl chloride (TBSCl)

Imidazole

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 5-hydroxyindole in anhydrous DMF, add imidazole (typically 1.5-2.0

equivalents) and TBSCl (typically 1.1-1.2 equivalents).

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or

argon) and monitor the progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient, to yield 5-(tert-Butyldimethylsilyloxy)-1H-indole as a solid.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 5-(tert-Butyldimethylsilyloxy)-1H-indole in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: Approximately 16 ppm.

Number of Scans: 16 to 32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak of CDCl₃ is used as a reference (δ 7.26 ppm).

¹³C NMR Acquisition Parameters:
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Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: Approximately 220 ppm.

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Referencing: The solvent peak of CDCl₃ is used as a reference (δ 77.16 ppm).

Visualization of Molecular Structure and Key NMR
Correlations
The following diagram illustrates the molecular structure of 5-(tert-Butyldimethylsilyloxy)-1H-
indole and highlights the key groups giving rise to the characteristic NMR signals.

To cite this document: BenchChem. [In-Depth Technical Guide: NMR Data for 5-(tert-
Butyldimethylsilyloxy)-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034188#1h-nmr-and-13c-nmr-data-for-5-tert-
butyldimethylsilyloxy-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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